3-amino-4-ethoxy-N,N-dimethylbenzamide
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Overview
Description
3-amino-4-ethoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C11H16N2O2 . It is an important raw material and intermediate used in pharmaceuticals, agro-based, and dye stuff fields .
Molecular Structure Analysis
The molecule contains a total of 31 bonds. There are 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 ether (aromatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Scientific Research Applications
Potential Antiarrhythmic Applications
3-amino-4-ethoxy-N,N-dimethylbenzamide and its analogs have been studied for potential antiarrhythmic effects. Compounds similar in structure, such as 4-amino-N-(2-morpholinoethyl)-2,6-dimethylbenzamide, have demonstrated the ability to prolong the effective refractory period of the isolated rabbit atria. This suggests potential applications in prophylactic activity against ouabain-induced arrhythmias and in antagonizing aconitine-evoked arrhythmias. Some of these compounds also exhibit local anesthetic activity in rabbits (Yung, Lo, & Vohra, 1972).
Synthesis and Optimization
The synthesis process of related compounds, like 2-Amino-5-chloro-N,3-dimethylbenzamide, has been optimized. This involves a series of chlorination, oxidation, and ammonolysis, achieving high purity and yield. This research aids in the efficient production of such compounds for various applications (Zhang Zho, 2014).
Cancer Therapy and Drug Resistance
Compounds structurally similar to this compound, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, have been shown to mitigate drug resistance and synergize with various cancer therapies in leukemia cells. These findings are crucial for developing treatments for cancers with multiple drug resistance (Das et al., 2009).
Molecular Structure and Intermolecular Interactions
Studies on the molecular structure of compounds like N-3-hydroxyphenyl-4-methoxybenzamide, which share functional groups with this compound, reveal insights into intermolecular interactions and molecular geometry. These studies are crucial for understanding the chemical behavior and potential applications of such compounds (Karabulut et al., 2014).
Antioxidant Activity
Research on amino-substituted benzamide derivatives, which include compounds like this compound, has revealed their potential as antioxidants. Their capacity to act as antioxidants is crucial for understanding their role in scavenging free radicals and potential therapeutic applications (Jovanović et al., 2020).
Anti-Epileptic Effects
New heterocyclic compounds, including derivatives of this compound, have been synthesized and shown to possess anti-epileptic properties. These findings are significant for developing new treatments for epilepsy (Swathi & Sarangapani, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-amino-4-ethoxy-N,N-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-10-6-5-8(7-9(10)12)11(14)13(2)3/h5-7H,4,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUNHAQIWULEDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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